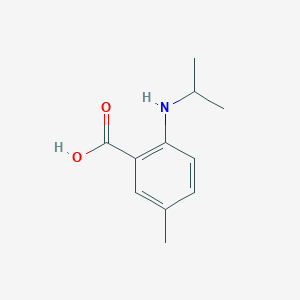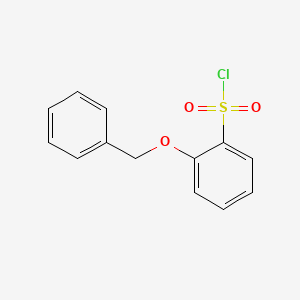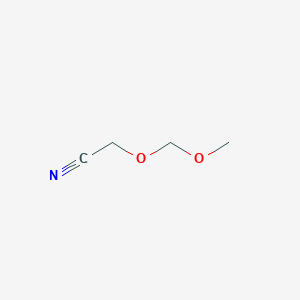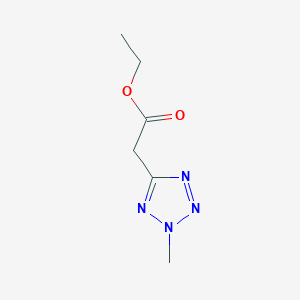
1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione
Vue d'ensemble
Description
1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione, also known as TTB, is an organic compound with a wide range of scientific applications. It is a heterocyclic compound containing two sulfur atoms, a thiophene ring, and a butane-1,4-dione ring. TTB has been studied for its potential to be used in a variety of fields, including pharmaceuticals, materials science, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Characterization
- Regioselective Carbon–Carbon Bond Cleavage : Solhnejad et al. (2013) explored the synthesis of substituted phenylhydrazono derivatives and demonstrated regioselective carbon–carbon bond cleavage in these compounds, showcasing the utility of 1-(thiophen-2-yl) derivatives in synthetic chemistry (Solhnejad et al., 2013).
- Photoinduced Direct Oxidative Annulation : Zhang et al. (2017) reported a method for photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl) derivatives, highlighting their potential in creating complex polyheterocyclic structures (Zhang et al., 2017).
Electropolymerization and Electrochemical Applications
- Electropolymerization of Copper(II) Complexes : Oyarce et al. (2017) synthesized β-diketone copper(II) complexes using 1-(thiophen-2-yl) derivatives, demonstrating their potential in electropolymerization and as components in modified electrodes (Oyarce et al., 2017).
- Synthesis of Double Dithienylpyrroles Derivatives : Wang et al. (2011) synthesized double dithienylpyrroles derivatives using 1,4-di(thiophen-2-yl) butane-1,4-dione, which showed promising electrochromic and fluorescence properties, indicating their application in electronic and photonic devices (Wang et al., 2011).
Optical and Luminescent Properties
- Charge-Density Analysis in Semiconductor Synthesis : Ahmed et al. (2016) conducted a study on the charge densities of 1,4-bis(5-hexyl-2-thienyl) derivatives, which are precursors in semiconductor synthesis, demonstrating their importance in the field of organic electronics (Ahmed et al., 2016).
- Synthesis and Luminescence of Europium (III) Complex : Liu et al. (2013) synthesized a β-diketone ligand using 1-(4-ethyl-4H-thieno[3,2-b]indol-6-yl)-4,4,4-trifluoro derivatives, leading to a europium (III) complex that exhibited red-emission, signifying its application in luminescent materials (Liu et al., 2013).
Chemosensors and Analytical Applications
- Naphthoquinone Based Chemosensors : Gosavi-Mirkute et al. (2017) developed chemosensors based on 2-((thiophen-2-yl)methylamino) derivatives, which exhibited selectivity towards Cu2+ ions, indicating their potential in metal ion detection (Gosavi-Mirkute et al., 2017).
Synthesis of Dihydropyrimidine and Pyrimidinone Derivatives
- Facile Synthesis of Pyrimidinone Derivatives : Liang-ce et al. (2016) demonstrated the synthesis of dihydropyrimidin-2(1H)-one derivatives from 4,4,4-trifluoro-1-(thien-2-yl) derivatives, showcasing their utility in organic synthesis and pharmaceutical research (Liang-ce et al., 2016).
Propriétés
IUPAC Name |
1-thiophen-2-yl-4-thiophen-3-ylbutane-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S2/c13-10(9-5-7-15-8-9)3-4-11(14)12-2-1-6-16-12/h1-2,5-8H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVVPHQQAQJAPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCC(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20522092 | |
| Record name | 1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20522092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89814-55-1 | |
| Record name | 1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20522092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3058423.png)



![Phenol, 3-[(1S)-1-(methylamino)ethyl]-](/img/structure/B3058430.png)


![2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde](/img/structure/B3058435.png)
![3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B3058436.png)

